Retinyl formyl aspartamate

Description

Propriétés

Numéro CAS |

442662-22-8 |

|---|---|

Formule moléculaire |

C35H46N2O6 |

Poids moléculaire |

590.76 |

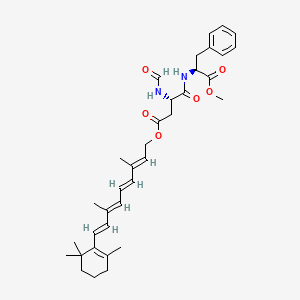

Nom IUPAC |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl (S)-3-formamido-4-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoate |

InChI |

InChI=1S/C35H46N2O6/c1-25(17-18-29-27(3)14-11-20-35(29,4)5)12-10-13-26(2)19-21-43-32(39)23-30(36-24-38)33(40)37-31(34(41)42-6)22-28-15-8-7-9-16-28/h7-10,12-13,15-19,24,30-31H,11,14,20-23H2,1-6H3,(H,36,38)(H,37,40)/b13-10+,18-17+,25-12+,26-19+/t30-,31-/m0/s1 |

Clé InChI |

LSEQFCNTMKUQCA-USEHXCEHSA-N |

SMILES |

CC1=C(/C=C/C(C)=C/C=C/C(C)=C/COC(C[C@H](NC=O)C(N[C@H](C(OC)=O)Cc2ccccc2)=O)=O)C(C)(C)CCC1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Retinyl formyl aspartamate; Chebiretipeptide; |

Origine du produit |

United States |

Chemical Synthesis and Derivatization Strategies of Retinyl Formyl Aspartamate

Synthetic Pathways and Methodologies for Retinyl Formyl Aspartamate Production

The synthesis of retinyl formyl aspartamate is a multi-step process that involves the preparation of its key precursors followed by a final coupling reaction.

Precursor Synthesis and Functional Group Transformations

The primary precursors for the synthesis of retinyl formyl aspartamate are all-trans-retinol and N-formyl aspartame (B1666099).

All-trans-retinol: As the alcohol form of vitamin A, all-trans-retinol is the foundational retinoid for this synthesis. It is typically produced on an industrial scale through entirely synthetic routes. ekb.eg Its characteristic structure, featuring a β-ionone ring and a conjugated polyene side chain, is crucial for its biological activity. The all-trans configuration is the most stable and is the desired stereoisomer for the synthesis of its derivatives.

N-formyl Aspartame Precursors: The N-formyl aspartame moiety is derived from L-aspartic acid. A key intermediate in this process is N-formyl-L-aspartic anhydride (B1165640). The synthesis of this anhydride is achieved by reacting L-aspartic acid with formic acid in the presence of acetic anhydride. prepchem.comgoogle.com This reaction effectively protects the amino group of aspartic acid with a formyl group, a common strategy in peptide chemistry to prevent unwanted side reactions during subsequent coupling steps. google.com Patents describe methods to prepare N-formyl-L-aspartic anhydride using a minimal excess of formic acid, with the excess being consumed by the addition of acetic anhydride and a secondary alcohol, rendering the reaction mixture suitable for subsequent coupling reactions without extensive purification. google.comwipo.int The reaction to form the anhydride is typically carried out at temperatures between 45°C and 65°C. prepchem.com

Coupling Reactions Involving Retinoyl and Formyl Aspartamate Moieties

The final step in the synthesis of retinyl formyl aspartamate involves the formation of an ester linkage between the hydroxyl group of retinol (B82714) and a carboxyl group of N-formyl aspartame. This is a condensation reaction facilitated by a coupling agent.

A patented method describes the synthesis of retinol-(N-formyl-aspartame) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) as the coupling agent. google.com The general procedure involves the following steps:

N-formyl aspartame is dissolved in a solvent system, such as a mixture of methylene (B1212753) chloride and a minimal amount of dimethylformamide (DMF), under an inert nitrogen atmosphere.

The solution is cooled, typically to 0°C, and EDCI is added. The mixture is stirred to activate the carboxylic acid group of the N-formyl aspartame.

All-trans-retinol is then added to the reaction mixture.

A catalytic amount of an acylation catalyst, such as N,N'-dimethylaminopyridine (DMAP), is introduced to facilitate the esterification.

The reaction is stirred for a period of 1 to 3 hours to allow for the formation of the retinyl formyl aspartamate ester. google.com

This carbodiimide-mediated coupling is a common and effective method for forming amide and ester bonds in organic synthesis. google.comresearchgate.net The EDCI activates the carboxyl group of N-formyl aspartame, making it susceptible to nucleophilic attack by the hydroxyl group of retinol.

Characterization of Synthetic Intermediates and Final Product Purity

The characterization of the intermediates and the final retinyl formyl aspartamate product is crucial to confirm its identity, structure, and purity. A combination of chromatographic and spectroscopic techniques is employed.

Chromatography: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard for monitoring the progress of the reaction and assessing the purity of the final product. For instance, HPLC is suitable for the analysis of retinol and its derivatives. researchgate.net For the final product, purification can be achieved using column chromatography, potentially with a specialized stationary phase like reverse-phase silica (B1680970) gel. google.com

Spectroscopy: Spectroscopic methods provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. rsc.orgnih.gov For retinyl formyl aspartamate, ¹H NMR would confirm the presence of signals corresponding to the protons of the retinol backbone and the aspartic acid derivative. ¹³C NMR would verify the carbon framework of the entire molecule. hmdb.caresearchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition. For retinyl formyl aspartamate (C₃₃H₄₂N₂O₇), the expected exact mass is 590.3356.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the ester carbonyl (C=O) stretch, which confirms the formation of the desired linkage, as well as other characteristic absorptions for the molecule.

Below is a table summarizing the characterization data for the precursors and theoretical data for the final product.

| Compound Name | Method | Observed/Reported Data |

| all-trans-Retinol | Melting Point | 61-63 °C |

| HPLC | ≥95% Purity | |

| N-formyl-L-aspartic anhydride | HPLC | Used to confirm formation from L-aspartic acid |

| L-Aspartic acid | ¹³C NMR (H₂O) | Chemical shifts (δ) at ~175, 172, 51, 35 ppm |

| Retinyl formyl aspartamate | Molecular Formula | C₃₃H₄₂N₂O₇ |

| Molecular Weight | 590.76 | |

| Exact Mass | 590.3356 |

Design and Synthesis of Retinyl Formyl Aspartamate Analogs and Homologs

The core structure of retinyl formyl aspartamate can be modified to generate analogs and homologs with potentially different physicochemical properties. The synthesis of such compounds generally follows similar principles of esterification or amidation.

The synthesis of various retinyl esters serves as a model for creating analogs. These esters are typically synthesized by reacting retinol with a carboxylic acid, acid chloride, or another ester. Chemo-enzymatic processes are particularly prevalent for producing long-chain retinyl esters like retinyl palmitate. google.com For example, a two-step chemo-enzymatic process for synthesizing all-trans-retinyl palmitate involves the base-catalyzed hydrolysis of retinyl acetate (B1210297) to retinol, followed by an enzyme-catalyzed esterification with palmitic acid. nih.govebi.ac.uk This enzymatic step often employs a lipase (B570770) in a non-aqueous solvent, achieving high yield and purity. nih.gov

Similarly, analogs of retinyl formyl aspartamate could be designed by:

Varying the Amino Acid Moiety: Replacing aspartic acid with other amino acids (e.g., glutamic acid, glycine) before the formylation and coupling steps would yield different retinyl formyl amino acid esters.

Modifying the N-Protecting Group: While the formyl group is key to the named compound, other N-protecting groups could be used to create analogs with different stability or solubility profiles.

Altering the Linkage: Instead of an ester linkage, an amide linkage could be formed by coupling retinoic acid (the carboxylic acid form of vitamin A) with an amino-functionalized aspartame derivative.

The synthesis of these analogs would likely employ similar coupling strategies, such as the use of carbodiimides (e.g., EDCI, DCC) or enzymatic catalysis. researchgate.netrsc.org

Green Chemistry Principles in Retinyl Formyl Aspartamate Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of retinoid synthesis, significant strides have been made, particularly through the use of biocatalysis.

Enzymatic Synthesis: A key green approach applicable to the synthesis of retinyl esters, including analogs of retinyl formyl aspartamate, is the use of enzymes, particularly lipases. researchgate.net Lipase-catalyzed esterification and transesterification reactions offer several advantages over traditional chemical methods:

Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and neutral pH, avoiding the harsh reagents and high temperatures that can degrade sensitive molecules like retinol. prepchem.com

High Selectivity: Lipases can exhibit high chemo-, regio-, and stereoselectivity, reducing the formation of byproducts and simplifying purification.

Reduced Environmental Impact: These reactions often use more environmentally benign solvents and can sometimes be performed in solvent-free conditions, minimizing waste. wipo.int

For example, immobilized lipases like Novozym 435 (from Candida antarctica) have been successfully used for the acylation of retinol with various diacids in organic media, demonstrating the feasibility of enzymatic routes for creating retinol derivatives. researchgate.netub.ro Chemo-enzymatic strategies, which combine a chemical step with an enzymatic one, are also effective, such as the synthesis of retinyl palmitate from retinyl acetate. nih.govrsc.org These enzymatic methods provide a sustainable and efficient alternative for the large-scale production of retinyl esters. nih.gov

Molecular Structure, Conformation, and Spectroscopic Elucidation of Retinyl Formyl Aspartamate

Detailed Structural Analysis of the Polyene Chain and Aspartamate Moiety

The molecular structure of retinyl formyl aspartamate can be deconstructed into two primary components: the lipophilic all-trans-retinyl moiety and the polar N-formyl-L-aspartyl-L-phenylalanine methyl ester moiety, which is a derivative of the artificial sweetener aspartame (B1666099).

The retinyl moiety consists of a β-ionone ring and a conjugated polyene side chain. The β-ionone ring is a six-membered carbon ring containing one double bond and substituted with three methyl groups. This ring is attached to a nonatetraenyl side chain, which is a chain of nine carbon atoms with four conjugated double bonds in the all-trans (E) configuration. This extended system of alternating double and single bonds is a chromophore, responsible for the characteristic UV-Vis absorption of retinoids. acs.org The polyene chain's structure is crucial for the biological activity of retinoids and their interaction with binding proteins. mdpi.com The ester linkage to the aspartamate moiety occurs at the terminal hydroxyl group of retinol (B82714).

The aspartamate moiety is a dipeptide derivative. It is formed from L-aspartic acid and the methyl ester of L-phenylalanine. In retinyl formyl aspartamate, the N-terminus of the aspartic acid residue is formylated, meaning it has a formyl group (-CHO) attached to the nitrogen atom. The side chain carboxyl group of the aspartic acid residue forms an amide bond with the amino group of methyl L-phenylalaninate. The entire aspartamate moiety is connected to the retinol polyene chain via an ester bond, formed between the α-carboxyl group of the formylated aspartic acid and the hydroxyl group of retinol.

Conformational Analysis and Isomerism of Retinyl Formyl Aspartamate

The conformational landscape of retinyl formyl aspartamate is complex due to the flexibility of its constituent parts.

Isomerism: The polyene chain of the retinol moiety in its most stable form is all-trans. However, exposure to light can induce isomerization at the double bonds, leading to various cis-isomers, such as 9-cis, 11-cis, and 13-cis. acs.org This photoisomerization is a key factor in the instability of retinol, a problem that the derivatization to retinyl formyl aspartamate aims to mitigate. nih.govnih.gov The aspartamate portion of the molecule contains two chiral centers, one at the α-carbon of the aspartate residue and one at the α-carbon of the phenylalanine residue. The naturally occurring and synthetically used forms are typically the L-isomers, leading to the (S) configuration at both chiral centers.

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry) for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of retinyl formyl aspartamate. A patent for the compound provides the following ¹H NMR data in an unspecified solvent. google.com

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 8.81 | s | 1H | Formyl proton (-CHO) |

| 7.12-7.13 | t | 3H | Phenyl group protons (meta, para) |

| 7.04 | d | 2H | Phenyl group protons (ortho) |

| 6.64 | dd | 1H | Polyene chain proton |

| 6.27 | d | 1H | Polyene chain proton |

| 6.18 | d | 1H | Polyene chain proton |

| 6.11 | d | 1H | Polyene chain proton |

| 6.07 | d | 1H | Polyene chain proton |

| 5.56 | t | 1H | Polyene chain proton |

| 5.20 | s | 1H | - |

| 4.75 | d | 2H | Retinyl CH₂-O- |

| 4.12 | t | 1H | Aspartate α-CH |

| 3.70 | s | 3H | Methyl ester (-OCH₃) |

| 3.04 | d | 2H | Phenylalanine β-CH₂ |

| 2.94 | dd | 2H | - |

| 2.65 | d | 2H | Aspartate β-CH₂ |

| 2.01 | t | 2H | β-ionone ring protons |

| 1.95 | s | 3H | Polyene chain methyl group |

| 1.88 | s | 3H | Polyene chain methyl group |

| 1.71 | s | 3H | β-ionone ring methyl group |

| 1.62 | m | 2H | β-ionone ring protons |

| 1.46 | m | 2H | β-ionone ring protons |

| 1.02 | s | 6H | Gem-dimethyl on β-ionone ring |

¹³C NMR data for this specific compound is not publicly available, but based on the structures of retinol and aspartame, characteristic signals for the carbonyls of the ester and amide groups (around 170-175 ppm), the aromatic carbons of the phenyl group (120-140 ppm), the polyene chain carbons (120-150 ppm), and the aliphatic carbons of the β-ionone ring and amino acid side chains would be expected.

Infrared (IR) Spectroscopy: An IR spectrum of retinyl formyl aspartamate would exhibit characteristic absorption bands for its various functional groups.

| Expected Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretching (amide) |

| ~3030 | C-H stretching (aromatic, vinyl) |

| 2960-2850 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ester) |

| ~1670 | C=O stretching (amide I) |

| ~1600 | C=C stretching (polyene, aromatic) |

| ~1530 | N-H bending (amide II) |

| 965 | C-H bending (trans C=C) |

The strong band around 965 cm⁻¹ is particularly diagnostic for the all-trans configuration of the polyene chain. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The extended π-system of the retinyl moiety gives rise to strong absorption in the UV region. Retinoids typically show a main absorption maximum (λ_max) around 325 nm. sci-hub.se The exact position of the λ_max for retinyl formyl aspartamate would be influenced by the solvent and the ester linkage, but it is expected to be in this region. This property is fundamental to its photostability studies. acs.org

Mass Spectrometry (MS): The exact mass of retinyl formyl aspartamate is 590.3356 Da. medkoo.com In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 590. Fragmentation would likely occur at the ester and amide linkages, leading to ions corresponding to the retinyl moiety and fragments of the aspartamate group.

X-ray Crystallography and Solid-State Structural Investigations

To date, there are no publicly available reports on the single-crystal X-ray diffraction analysis of retinyl formyl aspartamate. Obtaining suitable crystals of such a flexible and amphiphilic molecule can be challenging. Therefore, its precise solid-state structure, including detailed bond lengths, bond angles, and intermolecular interactions in the crystalline form, has not been experimentally determined. While crystal structures of other retinoid derivatives have been reported, direct extrapolation of these solid-state packing arrangements to retinyl formyl aspartamate is not feasible. acs.org

Photochemical Stability and Degradation Pathways of Retinyl Formyl Aspartamate

Elucidation of Enhanced Photostability Mechanisms Compared to Parent Retinoids

Retinyl formyl aspartamate, a novel synthetic derivative of retinol (B82714), has been specifically engineered to possess greater photostability than its parent compound, retinol. mdpi.comsc.eduresearchgate.netnih.gov The enhanced stability is attributed to its unique molecular structure. The addition of the N-formyl aspartamate group to the retinol backbone is a key modification that imparts this increased resilience to photodegradation. researchgate.netmdpi.com

Parent retinoids, such as retinol and retinyl palmitate, have a polyene chain that is highly susceptible to photo-induced isomerization and oxidation, leading to a rapid loss of biological activity upon exposure to ultraviolet (UV) radiation. nih.govmdpi.comnaturalpoland.com In contrast, the N-formyl aspartamate moiety in Retinyl formyl aspartamate is thought to sterically hinder the photo-excited states of the molecule, thus reducing the efficiency of photodegradation pathways. researchgate.netmdpi.com While the precise quantum yields and energy transfer dynamics have not been extensively detailed in publicly available literature, the structural modification demonstrably leads to a more stable compound under light exposure. sc.eduresearchgate.net

Studies have qualitatively confirmed the superior photostability of Retinyl formyl aspartamate compared to retinol. sc.eduresearchgate.netmdpi.com This improved stability is a significant advantage, as it allows for the formulation of more reliable and effective topical products that maintain their potency throughout their shelf life and upon application to the skin. nih.govmdpi.com

Table 1: Comparative Photostability of Retinoids

| Compound | Relative Photostability | Key Structural Feature Influencing Stability |

| Retinol | Low | Unprotected polyene chain and alcohol group |

| Retinyl Palmitate | Moderate (thermally), Low (photochemically) | Ester linkage, but polyene chain remains vulnerable |

| Retinyl Formyl Aspartamate | High | N-formyl aspartamate group providing steric hindrance |

This table provides a qualitative comparison based on available literature. Quantitative degradation rates are not widely available.

Photodegradation Kinetics and Product Identification under Various Radiative Conditions

Detailed quantitative data on the photodegradation kinetics of Retinyl formyl aspartamate, including specific rate constants under different radiative conditions such as UVA and UVB, are not extensively documented in the available scientific literature. General studies on retinoids indicate that photodegradation often follows first or second-order kinetics, with the rate being dependent on the specific retinoid, the solvent, and the wavelength of irradiation. acs.orgnih.gov For instance, the photodegradation of tretinoin (B1684217) and isotretinoin (B22099) has been shown to be greater in cream formulations than in ethanol (B145695) and follows second-order kinetics. nih.gov

Similarly, the precise chemical structures of the photodegradation products of Retinyl formyl aspartamate have not been fully elucidated in published research. For parent retinoids like retinol and retinyl palmitate, photodegradation is known to produce a complex mixture of isomers (such as 9-cis, 11-cis, and 13-cis isomers), oxidation products (like retinaldehyde and retinoic acid), and cleavage products. nih.govmdpi.com Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be necessary to isolate and identify the specific degradation products of Retinyl formyl aspartamate. researchgate.netscribd.comscience.gov It can be hypothesized that photodegradation might involve isomerization of the polyene chain and potential cleavage or modification of the N-formyl aspartamate side chain, but further experimental evidence is required for confirmation.

Influence of Environmental Factors on Photostability

The stability of retinoids is significantly influenced by their environment, including solvent polarity, pH, and the presence of oxygen. nih.govnih.gov

pH: The pH of a formulation can impact the stability of retinoids. For retinyl palmitate, it has been observed that pH levels of 4.0 and 8.0 lead to a decrease in stability compared to a more neutral pH of 5.6 to 7.0. nih.gov Although direct studies on Retinyl formyl aspartamate are not available, it is likely that its stability would also be optimal within a specific pH range, and significant deviations to acidic or alkaline conditions could accelerate its degradation.

Oxygen: The presence of oxygen is a critical factor in the degradation of retinoids, as it can lead to oxidation, especially when activated by light to form reactive oxygen species (ROS). nih.govnih.gov For retinol, protection from air and the use of antioxidants are recommended to prevent oxidation. nih.gov While Retinyl formyl aspartamate is inherently more photostable, formulating it in an oxygen-free or antioxidant-rich environment could further enhance its stability by minimizing oxidative degradation pathways. sc.edubibliomed.org

Table 2: Influence of Environmental Factors on General Retinoid Stability

| Factor | Influence on Stability | General Recommendations for Formulation |

| Solvent Polarity | Degradation rates vary with polarity. | Selection of an appropriate solvent system is crucial. |

| pH | Stability is pH-dependent; extremes can increase degradation. | Formulation within an optimal pH range is recommended. |

| Oxygen | Promotes oxidative degradation. | Use of airtight packaging and antioxidants is beneficial. |

Stabilization Strategies and Synergistic Interactions with Other Molecules

While Retinyl formyl aspartamate is designed for enhanced stability, further strategies can be employed to protect it within a formulation. mdpi.commdpi.com

Encapsulation: Encapsulation technologies, such as liposomes or nanocapsules, are effective at shielding sensitive molecules like retinoids from environmental stressors such as light, oxygen, and pH fluctuations. mdpi.comresearchgate.net These delivery systems can create a protective barrier around the Retinyl formyl aspartamate molecule, further slowing down its degradation.

Synergistic Interactions with Antioxidants: The combination of retinoids with antioxidants is a well-established strategy to enhance stability. Antioxidants such as vitamin E (tocopherol), vitamin C (ascorbic acid), and ferulic acid can quench free radicals and reactive oxygen species generated during photo-exposure, thereby protecting the retinoid from oxidative damage. sc.edumdpi.comnih.govacofp.orgacofp.org While specific studies on synergistic interactions with Retinyl formyl aspartamate are not widely reported, the principles of antioxidant protection would apply. The inclusion of these synergistic molecules in a formulation could provide an additional layer of defense against photodegradation. For example, a combination of vitamins C and E has been shown to double the photoprotection of a formulation. researchgate.net

UV Filters: The incorporation of UV filters into a formulation can also contribute to the stability of photolabile ingredients. By absorbing or scattering UV radiation, sunscreens can reduce the amount of light that reaches the Retinyl formyl aspartamate molecule, thus decreasing the rate of its photodegradation. nih.govnih.gov

Biochemical and Molecular Mechanistic Investigations of Retinyl Formyl Aspartamate

Antioxidant Mechanisms and Radical Scavenging Activity of Retinyl Formyl Aspartamate

Retinyl formyl aspartamate is classified as an antioxidant for cosmetic applications, functioning to inhibit reactions promoted by oxygen and thus preventing the oxidation and degradation of ingredients. cosmileeurope.eu The antioxidant capacity of retinoids, in general, is attributed to their conjugated double bond system. This structure allows them to scavenge excessive free radicals, providing a shield against oxidative stress. mdpi.com However, specific mechanistic studies on retinyl formyl aspartamate's radical scavenging activity are not extensively available in peer-reviewed literature.

Molecular-Level Interactions with Reactive Oxygen Species

Detailed studies specifically elucidating the molecular-level interactions between retinyl formyl aspartamate and various reactive oxygen species (ROS) such as superoxide (B77818) anions, hydroxyl radicals, or singlet oxygen are currently limited. For the broader class of retinoids, it is understood that they can quench singlet oxygen and react with peroxyl radicals. mdpi.com This interaction is crucial in a biological context as ROS can inflict damage on cellular components like nucleic acids, lipids, and proteins. jcadonline.com It is hypothesized that retinyl formyl aspartamate, like other retinoids, can neutralize these reactive species, although the precise nature and products of these interactions are yet to be specifically determined for this molecule.

Electron Transfer and Hydrogen Atom Transfer Pathways

The specific pathways, such as electron transfer or hydrogen atom transfer, through which retinyl formyl aspartamate exerts its radical scavenging effects have not been fully characterized. In general, antioxidant mechanisms can involve either the transfer of a hydrogen atom (HAT) or a single electron (SET) to a radical, thereby neutralizing it. For complex molecules like retinoids, these processes can be influenced by the solvent and the nature of the radical species. While it is plausible that retinyl formyl aspartamate engages in these pathways, detailed experimental or computational studies to confirm and describe these mechanisms for this specific derivative are lacking.

Potential for Interactions with Cellular Components and Macromolecules (e.g., Proteins, Lipids)

The biological effects of retinoids are often mediated through their interaction with specific cellular proteins. After topical application, retinoid esters can be hydrolyzed to retinol (B82714), which is then converted to its active form, retinoic acid. msms.org This active form binds to cellular retinoic acid-binding proteins (CRABPs) and nuclear receptors like retinoic acid receptors (RARs) and retinoid X receptors (RXRs). mdpi.comnih.govtandfonline.com These interactions are fundamental to the modulation of gene expression.

It is presumed that retinyl formyl aspartamate, following potential enzymatic cleavage of its formyl aspartamate group, would follow a similar path of interacting with these retinoid-binding proteins and receptors. However, specific research into how the N-formyl aspartamate moiety influences the binding affinity and kinetics with these proteins is not yet available. Furthermore, its interactions with lipids within the cellular membranes, which could affect its transport and localization within the cell, remain an area for future investigation.

Modulation of Cellular Signaling Pathways in Model Systems (In Vitro Studies)

The available in vitro data on retinyl formyl aspartamate's effect on cellular signaling is primarily focused on its impact on collagenase (matrix metalloproteinase-1, MMP-1) expression. Studies have shown that retinyl formyl aspartamate can suppress collagenase expression in human fibroblasts, an activity that is comparable to that of retinol. nih.govijprajournal.com The reduction of collagenase is a key anti-aging mechanism, as this enzyme is responsible for the degradation of collagen in the skin.

While the broader class of retinoids is known to influence various signaling pathways, including the inhibition of activator protein-1 (AP-1) transcription factor which regulates MMP expression, specific in vitro studies detailing the dose-dependent effects of retinyl formyl aspartamate on these and other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, are not extensively documented. tandfonline.comresearchgate.net

Comparative Analysis of Biological Activities with Other Retinoids in Controlled Environments

Direct, controlled comparative studies detailing the full spectrum of biological activities of retinyl formyl aspartamate against other retinoids are limited. The primary comparative data available highlights its superior photostability and lower potential for skin irritation when compared to retinol. nih.govijprajournal.com

Interactive Data Table: In Vitro Biological Activity Comparison

| Compound | Photostability vs. Retinol | Irritation Potential vs. Retinol | Collagenase Expression Suppression |

| Retinyl formyl aspartamate | Higher | Lower | Similar to Retinol |

| Retinol | Baseline | Baseline | Baseline |

Interaction with Surface Interfaces and Multicomponent Systems

Mechanisms of UV Absorption and Photoprotection in Model Formulations

Retinyl formyl aspartamate, like other retinoids, possesses a conjugated polyene system in its retinaldehyde-derived portion. This structure is responsible for its absorption of ultraviolet (UV) radiation. The primary mechanism of photoprotection involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then dissipated through non-radiative pathways, such as heat, or through photochemical reactions.

The photoprotective efficacy of Retinyl formyl aspartamate in a model formulation is influenced by its concentration, the solvent environment, and the presence of other UV-absorbing species. In non-polar environments, the molecule may exist in a more extended conformation, potentially enhancing its molar absorptivity. Conversely, in more polar systems, aggregation could occur, leading to a decrease in UV absorption efficiency due to self-shielding effects.

The presence of the formyl aspartamate group may also play a role in the photostability of the molecule. It is hypothesized that this moiety could influence the excited-state dynamics, potentially offering pathways for energy dissipation that are less destructive to the retinoid structure compared to other retinyl esters.

Interfacial Behavior and Film Formation Properties of Retinyl Formyl Aspartamate

The amphiphilic nature of Retinyl formyl aspartamate suggests a strong tendency to accumulate at oil-water or air-water interfaces. At such interfaces, the molecule is expected to orient itself with the lipophilic retinoid tail anchored in the non-polar phase (e.g., an oil droplet) and the hydrophilic formyl aspartamate group extending into the aqueous phase. This interfacial activity is crucial for its role in stabilizing emulsions.

The formation of a cohesive interfacial film by Retinyl formyl aspartamate can contribute significantly to the stability of an emulsion by creating a steric barrier that prevents droplet coalescence. The integrity and viscoelasticity of this film would depend on factors such as the surface concentration of the molecule, the pH and ionic strength of the aqueous phase, and the temperature. At higher concentrations, the molecules at the interface may pack more tightly, leading to a more rigid and protective film.

Stabilization of Co-formulated Compounds by Retinyl Formyl Aspartamate

Retinyl formyl aspartamate may contribute to the stabilization of other active ingredients within a formulation through several mechanisms. Its antioxidant properties, inherent to the retinoid structure, can protect chemically labile compounds from oxidative degradation. By scavenging free radicals, it can interrupt chain reactions that would otherwise lead to the breakdown of sensitive molecules.

Furthermore, its ability to form organized structures, such as micelles or liquid crystalline phases in the bulk of a formulation, could provide a protective environment for other co-formulated compounds. By encapsulating a sensitive ingredient within these structures, Retinyl formyl aspartamate can shield it from external pro-degradative factors like light, oxygen, and reactive species in the aqueous phase.

Rheological Properties and Stability of Dispersions Containing Retinyl Formyl Aspartamate

The introduction of Retinyl formyl aspartamate into a dispersion can have a marked effect on its rheological properties. As an amphiphile, it can influence the viscosity and flow behavior of a formulation. At low concentrations, it may act as a simple surfactant, reducing the interfacial tension and potentially lowering the viscosity of an emulsion.

However, at concentrations above its critical micelle concentration (CMC), the formation of micelles or other self-assembled structures can lead to an increase in viscosity. The entanglement of these structures can create a network within the continuous phase, imparting a gel-like consistency to the formulation. This can enhance the physical stability of the dispersion by impeding the movement of dispersed particles or droplets, thereby preventing sedimentation or creaming.

Advanced Analytical Methodologies for Retinyl Formyl Aspartamate Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-DAD, UPLC-MS)

Chromatographic methods are fundamental for the separation and quantification of Retinyl formyl aspartamate from complex matrices. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Ultra-Performance Liquid Chromatography (UPLC) combined with Mass Spectrometry (MS) are powerful tools in this regard.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the analysis of retinoids. rsc.orgnih.gov It offers robust and reliable quantification by separating the compound of interest from other components in a mixture. nih.gov The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. For retinoids, which are often light-sensitive, the use of HPLC allows for analysis under controlled conditions to prevent degradation. springernature.com The development of HPLC methods has been a significant improvement over traditional techniques, offering better resolution and sensitivity. mdpi.com

Key Parameters for HPLC-DAD Analysis of Retinoids:

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of methanol, water, and an organic modifier like acetonitrile (B52724) kuleuven.be |

| Detection | Diode Array Detector (DAD) at the λmax of the retinoid |

| Flow Rate | 1.0 mL/min |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. researchgate.net The coupling of UPLC with a mass spectrometer provides highly selective and sensitive detection, allowing for the quantification of Retinyl formyl aspartamate even at very low concentrations. kuleuven.beresearchgate.net Tandem mass spectrometry (MS/MS) can further enhance specificity by monitoring specific fragmentation patterns of the analyte, which is crucial for distinguishing it from structurally similar compounds and degradation products. nih.govuj.edu.pl This technique is particularly valuable for analyzing complex biological samples. nih.gov

Advantages of UPLC-MS in Retinoid Analysis:

| Feature | Benefit |

|---|---|

| High Resolution | Better separation of isomers and impurities. researchgate.net |

| Speed | Shorter run times, increasing sample throughput. kuleuven.be |

| Sensitivity | Lower limits of detection and quantification. nih.gov |

| Specificity | Mass-based detection provides unambiguous identification. nih.gov

Spectroscopic Techniques for Real-Time Monitoring of Photodegradation and Interactions

Spectroscopic methods are invaluable for studying the dynamic processes of photodegradation and intermolecular interactions involving Retinyl formyl aspartamate. These techniques can provide real-time data on the stability of the compound under various conditions.

Retinoids, including Retinyl formyl aspartamate, are known to be susceptible to degradation upon exposure to light. nih.govnih.gov UV-Visible spectroscopy can be used to monitor the rate of photodegradation by measuring the decrease in absorbance at the characteristic wavelength of the retinoid over time. The appearance of new absorption bands can indicate the formation of degradation products. researchgate.net

Furthermore, spectroscopic techniques such as fluorescence spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy can be employed to study the interactions of Retinyl formyl aspartamate with other molecules in a formulation, such as proteins or encapsulation materials. nih.govnih.govalquds.edu Changes in the emission spectrum or shifts in the vibrational frequencies can provide insights into binding mechanisms and conformational changes. nih.govalquds.edu For instance, studies on other retinoids have shown how interactions with proteins can be monitored through spectral shifts. pnas.org

Common Spectroscopic Techniques and Their Applications:

| Technique | Application |

|---|---|

| UV-Visible Spectroscopy | Monitoring photodegradation kinetics. researchgate.net |

| Fluorescence Spectroscopy | Studying binding interactions with proteins and other macromolecules. alquds.edu |

| FTIR Spectroscopy | Investigating changes in chemical structure and hydrogen bonding upon interaction. nih.gov |

| Resonance Raman Spectroscopy | Probing the vibrational modes of the retinoid to understand its interaction with binding proteins. nih.gov |

Microscopic Techniques for Morphological Characterization in Formulations

The efficacy of a topical formulation containing Retinyl formyl aspartamate is highly dependent on its microstructure. Microscopic techniques are employed to visualize and characterize the morphology of these formulations, such as emulsions, liposomes, or nanoparticles.

Polarized light microscopy, for example, can be used to identify the formation of liquid crystalline structures in a formulation, which can influence the release and penetration of the active ingredient. researchgate.net Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution images of the formulation's structure, allowing for the characterization of particle size, shape, and distribution. These techniques have been used to study the aggregation of proteins in the presence of folic acid, a process that can be analogous to interactions in complex formulations. researchgate.net

Microscopic Techniques for Formulation Analysis:

| Technique | Information Obtained |

|---|---|

| Polarized Light Microscopy | Identification of anisotropic structures like liquid crystals. researchgate.net |

| Scanning Electron Microscopy (SEM) | Surface morphology and particle shape. researchgate.net |

| Transmission Electron Microscopy (TEM) | Internal structure and particle size distribution. researchgate.net |

Advanced Mass Spectrometry for Metabolite and Degradation Product Identification

Advanced mass spectrometry techniques are essential for identifying the metabolites and degradation products of Retinyl formyl aspartamate. The inherent sensitivity and specificity of MS allow for the structural elucidation of unknown compounds formed during metabolism or degradation. tum.de

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. tum.deqnl.qa Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide structural information based on the resulting fragment ions. uj.edu.placs.org This approach has been successfully used to identify degradation products of other retinoids, such as tazarotene, where oxidation products were identified. uj.edu.pl Similarly, LC-MS/MS has been employed to investigate the degradation of retinoic acid, revealing isomerization and oxidation products. nih.gov

Table of Compound Names Mentioned:

| Compound Name |

|---|

| Acetonitrile |

| Folic acid |

| Methanol |

| Retinoic acid |

| Retinol (B82714) |

| Retinyl formyl aspartamate |

Computational and Theoretical Chemistry Studies of Retinyl Formyl Aspartamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For a complex molecule like retinyl formyl aspartamate, these calculations can predict a range of properties that are difficult to measure experimentally.

By solving approximations of the Schrödinger equation, DFT can determine the molecule's electron density distribution, from which numerous electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are instrumental in identifying electrophilic and nucleophilic sites, thereby predicting how retinyl formyl aspartamate might interact with other molecules, such as biological receptors or potential degradation agents.

Detailed Research Findings:

While specific DFT studies on retinyl formyl aspartamate are not widely available in public literature, the application of these methods would yield data similar to that presented in the illustrative table below. The calculations would involve optimizing the geometry of the molecule to its lowest energy state and then computing various electronic properties at a chosen level of theory and basis set (e.g., B3LYP/6-31G*).

| MEP Minima | Regions of most negative electrostatic potential. | -60 kcal/mol | Likely sites for electrophilic attack. |

Molecular Dynamics Simulations of Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like retinyl formyl aspartamate, MD simulations are essential for exploring its conformational landscape—the full range of three-dimensional shapes the molecule can adopt.

These simulations work by solving Newton's equations of motion for a system of interacting particles, where the forces between particles and their potential energy are described by a molecular mechanics force field. By simulating the molecule over a period of nanoseconds to microseconds, researchers can observe its dynamic behavior, including bond rotations, and the folding and unfolding of its different parts.

A key application of MD for retinyl formyl aspartamate would be to understand its interactions within a relevant biological environment, such as a lipid bilayer mimicking the skin's stratum corneum. These simulations could reveal how the molecule orients itself within the membrane, the depth of its penetration, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) it forms with lipid molecules.

Detailed Research Findings:

Specific MD simulation studies on retinyl formyl aspartamate are not readily found in peer-reviewed literature. However, such a study would provide detailed insights into its behavior in a biological context. The data generated would include trajectories of the molecule's movement, interaction energies, and radial distribution functions to describe the probability of finding neighboring atoms at a certain distance.

Table 2: Illustrative Data from Molecular Dynamics Simulations of Retinyl Formyl Aspartamate in a DPPC Bilayer

| Parameter | Description | Hypothetical Finding | Significance |

|---|---|---|---|

| Mean Penetration Depth | The average depth of the molecule's center of mass within the lipid bilayer. | 10 Å from the bilayer center | Indicates the molecule's preferred location within the skin barrier. |

| Order Parameter (S) | A measure of the alignment of the retinoid tail with the lipid tails. | 0.7 | A high value suggests the molecule integrates well within the ordered lipid environment. |

| Hydrogen Bond Occupancy | The percentage of simulation time that hydrogen bonds exist with lipid headgroups. | 25% with phosphate (B84403) groups | Identifies key interactions that anchor the molecule in the membrane. |

| Conformational Clustering | Identification of the most populated molecular conformations. | 3 major conformational states | Reveals the most stable shapes of the molecule in a biological membrane. |

Prediction of Photophysical Properties and Photostability Using Computational Models

Given that retinyl formyl aspartamate was designed for enhanced photostability, computational models are crucial for understanding the underlying mechanisms of this property. Time-dependent density functional theory (TD-DFT) is a primary method for investigating the excited-state properties of molecules.

TD-DFT can predict the absorption spectrum of a molecule by calculating the energies required to promote an electron to various excited states. This allows for a theoretical confirmation of the wavelengths of light the molecule will absorb. More importantly, these calculations can map out the potential energy surfaces of the excited states.

By analyzing these surfaces, researchers can identify the likely de-excitation pathways for the molecule after it absorbs a photon. For a photostable molecule, these pathways would predominantly involve non-destructive processes, such as internal conversion or fluorescence, returning the molecule to its ground state without chemical change. Conversely, pathways leading to bond-breaking or isomerization, which are common in less stable retinoids, would be shown to have high energy barriers.

Detailed Research Findings:

While experimental evidence points to the photostability of retinyl formyl aspartamate, detailed computational studies on its photophysical properties are not extensively published. A computational investigation would provide a theoretical basis for this stability.

Table 3: Illustrative Data from Computational Photostability Analysis of Retinyl Formyl Aspartamate

| Parameter | Description | Hypothetical Value/Finding | Significance |

|---|---|---|---|

| λmax (Calculated) | The wavelength of maximum absorption predicted by TD-DFT. | 328 nm | Correlates with the UV-A/UV-B region and confirms the molecule's chromophore. |

| Excited State Lifetime | The predicted average time the molecule spends in an excited state. | 1.5 ps | A short lifetime often correlates with efficient non-radiative decay, contributing to photostability. |

| Quantum Yield of Photodegradation | The predicted efficiency of light in causing chemical decomposition. | < 0.01 | A low value provides a quantitative measure of photostability. |

| Energy Barrier for Isomerization | The calculated energy required to induce a cis-trans isomerization in the excited state. | > 20 kcal/mol | A high barrier indicates that this common retinoid degradation pathway is less likely. |

In Silico Screening for Potential Molecular Targets and Interaction Sites

In silico screening, including molecular docking and virtual screening, is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for identifying potential biological targets for a molecule like retinyl formyl aspartamate.

Molecular docking simulations would place the 3D structure of retinyl formyl aspartamate into the binding sites of various known protein targets involved in skin aging and health, such as collagenase, elastase, or nuclear receptors like the Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR). The simulations calculate a binding affinity or score, which estimates the strength of the interaction.

By screening against a library of potential targets, this method can prioritize which proteins are most likely to be modulated by retinyl formyl aspartamate. Follow-up analysis of the best-scoring poses can reveal the specific amino acid residues involved in the interaction, providing a detailed hypothesis of the binding mode.

Detailed Research Findings:

There is a lack of published in silico screening studies specifically targeting retinyl formyl aspartamate. Such research would be highly valuable in elucidating its mechanism of action at a molecular level.

Table 4: Illustrative Data from In Silico Docking of Retinyl Formyl Aspartamate against Skin-Related Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Collagenase (MMP-1) | 966C | -8.2 | Tyr240, Leu181, Ala182 |

| Retinoic Acid Receptor γ (RARγ) | 2LBD | -9.5 | Arg278, Ser289, Arg413 |

| Elastase | 1EAS | -7.5 | Val216, Ser195, Phe192 |

| Hyaluronidase | 1FCV | -6.8 | Asp111, Tyr75, Glu113 |

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Synthetic Routes and Sustainable Production

The synthesis of retinyl formyl aspartamate is a key area for future research. Current methods, while effective, may present opportunities for optimization in terms of yield, cost-effectiveness, and environmental impact. Future investigations are likely to focus on developing novel synthetic pathways that are more efficient and adhere to the principles of green chemistry.

The pursuit of sustainable production methods is a growing priority across the chemical sciences. For retinyl formyl aspartamate, this could involve exploring biocatalytic processes or the use of renewable starting materials. The development of such methods would not only reduce the environmental footprint of its production but could also make this promising compound more accessible for widespread research and potential future applications.

Deeper Unraveling of Molecular Mechanisms of Photostability and Antioxidant Action

A defining characteristic of retinyl formyl aspartamate is its superior photostability compared to retinol (B82714). nih.govtargetmol.comszabo-scandic.com While this has been empirically demonstrated, a deeper understanding of the underlying molecular mechanisms is a crucial area for future research. nih.govijprajournal.com Investigations may employ advanced spectroscopic and computational modeling techniques to elucidate how the N-formyl aspartamate moiety protects the retinoid structure from photodegradation.

Furthermore, the antioxidant properties of retinoids are well-documented, and understanding how retinyl formyl aspartamate participates in quenching free radicals is of significant interest. Future studies will likely focus on its ability to modulate oxidative stress pathways within cellular models. This research could involve examining its interaction with key antioxidant enzymes and its capacity to mitigate the cellular damage caused by reactive oxygen species (ROS).

Investigation of Retinyl Formyl Aspartamate's Role in Modulating Biochemical Networks

Retinoids are known to influence a wide array of cellular processes, including cell growth, differentiation, and the expression of various proteins. nih.govtandfonline.com A key area of future research will be to investigate the specific role of retinyl formyl aspartamate in modulating these complex biochemical networks.

Initial studies have shown that retinyl formyl aspartamate can suppress collagenase expression, an enzyme involved in the breakdown of collagen, to a similar extent as retinol. nih.govnih.govijprajournal.com Future research will likely delve deeper into its effects on the expression of other extracellular matrix proteins and its influence on signaling pathways that regulate skin homeostasis. For instance, investigations into its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) will be critical to understanding its mechanism of action at the genomic level. google.com It has been shown that retinyl formyl aspartamate can activate RARα similarly to retinol, while showing weak activation of RARβ and RARγ. google.com

Table 1: Comparative Effects on Collagenase Expression

| Compound | Effect on Collagenase Expression | Reference |

| Retinol | Suppresses expression | nih.gov |

| Retinyl formyl aspartamate | Suppresses expression, similar to retinol | nih.govnih.govijprajournal.com |

Development of Advanced Delivery Systems for Controlled Release in Research Models

To fully explore the biological activities of retinyl formyl aspartamate in various research models, the development of advanced delivery systems is paramount. The inherent lipophilicity of retinoids presents challenges for their formulation and delivery. japsonline.com Future research will likely focus on creating sophisticated delivery vehicles to ensure the controlled and targeted release of retinyl formyl aspartamate.

These advanced delivery systems could include liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric micelles. japsonline.commdpi.com The goal of this research is to improve the stability and bioavailability of retinyl formyl aspartamate, allowing for more precise and reproducible experimental outcomes in both in vitro and in vivo research models. nih.gov The development of such systems will be instrumental in advancing our understanding of this novel retinoid derivative.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Retinyl formyl aspartamate to ensure reproducibility?

- Methodological Answer : Synthesis should follow documented procedures for retinyl derivatives, incorporating formyl and aspartate moieties via coupling reactions (e.g., carbodiimide-mediated conjugation). Characterization requires multi-modal validation:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton/carbon shifts for formyl and aspartate groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection at 325 nm (retinyl absorbance) .

- Elemental Analysis : Verify stoichiometric ratios of C, H, N .

Q. How can researchers determine the stability of Retinyl formyl aspartamate under varying physiological conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–8) at 25–40°C for 1–4 weeks. Monitor degradation via HPLC and track retinyl ester hydrolysis .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify degradation products via LC-MS .

- Light Sensitivity : Conduct UV-vis spectroscopy under controlled light exposure to assess photoisomerization risks .

Q. What analytical techniques are most reliable for assessing the purity and identity of Retinyl formyl aspartamate in complex matrices?

- Methodological Answer :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify carbonyl (C=O) stretches from the formyl group (1700–1750 cm⁻¹) .

- Differential Scanning Calorimetry (DSC) : Monitor melting points to detect polymorphic impurities .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the interaction of Retinyl formyl aspartamate with lipid bilayers in dermal applications?

- Methodological Answer :

- Model Construction : Build a lipid bilayer mimicking stratum corneum composition (e.g., ceramides, cholesterol, free fatty acids) .

- Simulation Parameters : Use force fields (e.g., CHARMM36) to simulate 100–200 ns trajectories. Track compound penetration depth and lipid disordering effects .

- Validation : Correlate MD results with confocal Raman spectroscopy data (e.g., 20 μm penetration depth in vivo) .

Q. What strategies resolve contradictory data between spectroscopic analyses and in vitro assays when studying Retinyl formyl aspartamate’s bioactivity?

- Methodological Answer :

- Orthogonal Validation : Cross-validate findings using:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to receptors (e.g., RAR-α).

- Cell-Based Assays : Measure gene expression (e.g., CRABP-II) via qPCR .

- Error Analysis : Investigate matrix effects (e.g., solvent interference in UV-vis) or assay sensitivity thresholds .

Q. How do enzymatic pathways involving formyl transferases influence the metabolic fate of Retinyl formyl aspartamate?

- Methodological Answer :

- Enzyme Screening : Test recombinant formyl transferases (e.g., D08-20-160-60-30+) for catalysis using:

- Radiolabeled Substrates : Track formyl group transfer via scintillation counting .

- Kinetic Studies : Determine and under physiological pH/temperature .

- Metabolite Profiling : Identify hydrolysis products (e.g., retinol, aspartate) using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.